molecular formula C9H11ClO2 B1369358 (5-Chloro-2-ethoxyphenyl)methanol CAS No. 23426-33-7

(5-Chloro-2-ethoxyphenyl)methanol

Cat. No.: B1369358
CAS No.: 23426-33-7
M. Wt: 186.63 g/mol
InChI Key: XSIIWALXZQECST-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chloro-2-ethoxyphenyl)methanol can be synthesized through several methods. One common method involves the reduction of 5-chloro-2-ethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at 0°C to room temperature for about one hour. The mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over magnesium sulfate, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for extraction and purification can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (5-chloro-2-ethoxyphenyl)formaldehyde.

    Reduction: The compound can be reduced to form (5-chloro-2-ethoxyphenyl)methane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: (5-Chloro-2-ethoxyphenyl)formaldehyde

    Reduction: (5-Chloro-2-ethoxyphenyl)methane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-ethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-Bromo-2-ethoxyphenyl)methanol: Similar structure but with a bromine atom instead of a chlorine atom.

    (5-Chloro-2-ethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(5-Chloro-2-ethoxyphenyl)methanol is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the chlorine atom and the ethoxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

(5-Chloro-2-ethoxyphenyl)methanol, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClO
  • Molecular Weight : 198.66 g/mol
  • CAS Number : 23426-33-7

This compound features a chloro substituent on the phenyl ring and an ethoxy group, which may influence its interaction with biological systems.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various cellular targets such as enzymes or receptors. Research indicates that it may modulate pathways involved in inflammation and microbial resistance, although specific molecular targets remain subjects of ongoing investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

Pathogen Type Activity Observed Reference
Gram-positiveInhibition of growth
Gram-negativeModerate activity
FungiEffective

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound exhibits anti-inflammatory properties. Studies suggest that it may inhibit the release of pro-inflammatory cytokines such as IL-1β, which is crucial in the pathogenesis of various inflammatory diseases. The compound's structural features likely contribute to its ability to modulate inflammatory responses .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Research on Mechanism

Further research aimed at understanding the mechanism involved in the antimicrobial action revealed that this compound affects both the morphology and size of bacterial inclusions in cultured cells. This study utilized immunofluorescence assays to visualize changes post-treatment, confirming the compound's role in disrupting normal cellular processes in bacteria .

Properties

IUPAC Name

(5-chloro-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIWALXZQECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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